molecular formula C12H10ClN3OS B10935811 2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide

2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10935811
M. Wt: 279.75 g/mol
InChI Key: WXYQFOCJMFZZEH-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a sulfanylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves the reaction of 4-chlorophenylpyrimidine with a sulfanylacetamide precursor. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine or chlorophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide

Uniqueness: 2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the sulfanylacetamide moiety

Properties

Molecular Formula

C12H10ClN3OS

Molecular Weight

279.75 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C12H10ClN3OS/c13-9-3-1-8(2-4-9)10-5-6-15-12(16-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17)

InChI Key

WXYQFOCJMFZZEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)N)Cl

Origin of Product

United States

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